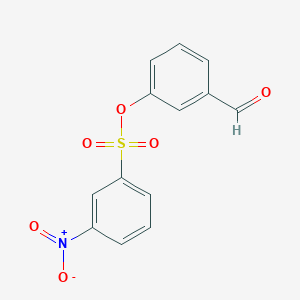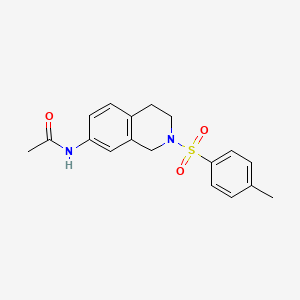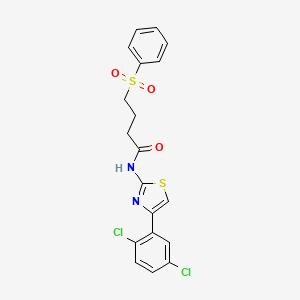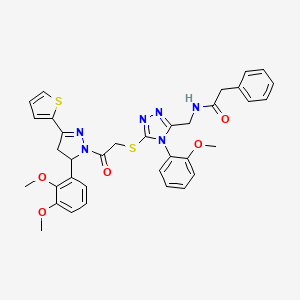
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClN3O2 and its molecular weight is 327.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and related compounds have been the subject of extensive research due to their potent biological activities. These compounds have been synthesized and evaluated for various applications, primarily focusing on their antibacterial, anti-inflammatory, and anticancer properties.
The synthesis of related naphthyridine derivatives has been reported, revealing their potential as antibacterial agents. For instance, the study by Egawa et al. (1984) explored the synthesis and antibacterial activity of pyridonecarboxylic acids and their analogs, finding some derivatives to exhibit significant antibacterial properties Egawa et al., 1984. Similarly, Natsugari et al. (1999) synthesized axially chiral 1,7-naphthyridine-6-carboxamide derivatives, assessing their role as tachykinin NK(1) receptor antagonists and their effects on bladder functions, indicating their potential therapeutic applications Natsugari et al., 1999.
Anticancer and Anti-inflammatory Potential
Further research into the 1,8-naphthyridine derivatives has unveiled their anticancer and anti-inflammatory potential. Madaan et al. (2013) synthesized a series of naphthyridine-3-carboxamide derivatives, identifying compounds with high cytotoxicity against cancer cell lines and the ability to inhibit pro-inflammatory cytokines Madaan et al., 2013. This highlights the dual anti-cancer and anti-inflammatory properties of such compounds, suggesting their further development for therapeutic purposes.
Mécanisme D'action
Target of Action
A similar compound, (3s)-n-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, targets the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target in mycobacterium tuberculosis, it might be involved in the fatty acid biosynthesis pathway .
Result of Action
Based on its potential target, it might inhibit the growth of mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cyclooxygenases (COX) and phosphotransferases . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in modulating biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of 5-HT3 receptors, which play a role in neurotransmission and mood regulation . Additionally, the compound can modulate the expression of genes involved in inflammatory responses and cellular stress pathways, thereby impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing substrate-enzyme interactions . This inhibition leads to a decrease in the production of pro-inflammatory mediators, which can have therapeutic implications for inflammatory diseases. Additionally, the compound’s interaction with 5-HT3 receptors suggests a potential role in modulating neurotransmission and mood disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its inhibitory effects on target enzymes and receptors, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and modulating neurotransmission . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of cyclooxygenases and phosphotransferases affects the production of key metabolites, such as prostaglandins and phosphorylated intermediates, which play essential roles in cellular signaling and homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to sites such as the endoplasmic reticulum, mitochondria, or nucleus can influence its interactions with target biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-13(18)6-3-7-14(10)20-16(22)12-9-11-5-4-8-19-15(11)21(2)17(12)23/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCNLFHKYQOLOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)



![6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2610176.png)


![3-{3-[(3-Methylbenzyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2610183.png)


![2-[6-(2,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2610189.png)
![(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-ethoxybenzylidene)propanehydrazide](/img/structure/B2610190.png)

